2,6-Dichloro-3,3'-bipyridine

Coordination chemistry Ligand design Metallosupramolecular chemistry

2,6-Dichloro-3,3'-bipyridine (CAS 942206-19-1) offers unique asymmetric reactivity for modular ligand assembly. With 2,6-dichloro and unsubstituted pyridine rings, it enables stepwise Suzuki/Negishi couplings impossible with symmetrical isomers. Ideal for tailored terpyridine scaffolds and monodentate coordination in MOFs/catalysis. Ensure precise control over substitution and electronics.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
Cat. No. B13129438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3,3'-bipyridine
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H
InChIKeyWKTCKBQITMHXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3,3'-bipyridine: Core Identity, Structural Parameters, and Chemical Baseline


2,6-Dichloro-3,3'-bipyridine (CAS 942206-19-1, C₁₀H₆Cl₂N₂, MW 225.07 g/mol) is a heteroaromatic bipyridine derivative featuring a 3,3' ring linkage with chlorine substitution at the 2- and 6-positions of one pyridine ring [1]. The compound bears an IUPAC name of 2,6-dichloro-3-(pyridin-3-yl)pyridine and is characterized by its asymmetric substitution pattern, with one ring bearing two ortho-chloro substituents and the other ring unsubstituted at the coupling site . This specific regiochemical configuration distinguishes it from the more common 2,2'-bipyridine scaffold and establishes its utility as a ligand precursor in transition metal coordination chemistry .

Why 2,6-Dichloro-3,3'-bipyridine Cannot Be Replaced by 2,2'-Bipyridine Analogs in Coordination Chemistry and Ligand Design


Generic substitution of 2,6-dichloro-3,3'-bipyridine with more common bipyridine isomers (e.g., 2,2'-bipyridine or 4,4'-bipyridine) fails at both the structural and functional levels. The 3,3' linkage geometry in 2,6-dichloro-3,3'-bipyridine fundamentally alters the bite angle and coordination vector relative to classical 2,2'-bipyridine chelators, precluding the formation of stable five-membered metallacycles that define the coordination behavior of 2,2'-bipyridine ligands [1]. Consequently, this compound does not function as a bidentate chelator through nitrogen atoms; instead, its value derives from the differential reactivity of the two pyridine rings—one bearing two electrophilic C–Cl bonds at positions 2 and 6 for further functionalization, the other retaining an intact pyridyl nitrogen for coordination or secondary coupling . This asymmetric reactivity profile is absent in symmetrically substituted analogs such as 6,6'-dichloro-3,3'-bipyridine (CAS 206438-08-6) or 4,4'-dichloro-3,3'-bipyridine (CAS 27353-36-2), where identical substitution on both rings eliminates the opportunity for stepwise, regioselective derivatization .

2,6-Dichloro-3,3'-bipyridine: Quantitative Evidence of Differentiation for Procurement Decision-Making


Structural Differentiation: 3,3'-Bipyridine Scaffold vs. 2,2'-Bipyridine in Coordination Geometry and Metal Binding

2,6-Dichloro-3,3'-bipyridine is built on the 3,3'-bipyridine scaffold, which differs fundamentally from the ubiquitous 2,2'-bipyridine framework. The 3,3' linkage geometry precludes the formation of the five-membered chelate ring characteristic of 2,2'-bipyridine coordination; instead, 3,3'-bipyridines bind metals through a single nitrogen atom (monodentate) or require additional donor groups to achieve chelation [1]. This geometric constraint alters the metal center's coordination environment, enabling access to distinct complex geometries not accessible with 2,2'-bipyridine ligands [2]. The presence of two chloro substituents at the 2- and 6-positions of the 3,3'-bipyridine framework introduces both steric hindrance near the nitrogen and electron-withdrawing effects that modulate the Lewis basicity of the pyridyl nitrogen, further differentiating its coordination behavior relative to unsubstituted 3,3'-bipyridine .

Coordination chemistry Ligand design Metallosupramolecular chemistry

Substitution Pattern Differentiation: Asymmetric 2,6-Dichloro vs. Symmetric Dichloro-3,3'-bipyridine Isomers

Among dichloro-substituted 3,3'-bipyridine isomers, the 2,6-dichloro-3,3'-bipyridine configuration (CAS 942206-19-1) is structurally distinct from symmetric isomers: 6,6'-dichloro-3,3'-bipyridine (CAS 206438-08-6) bears one chloro on each ring at the 6-positions, 2,2'-dichloro-3,3'-bipyridine (CAS 97033-27-7) bears one chloro on each ring at the 2-positions, and 4,4'-dichloro-3,3'-bipyridine (CAS 27353-36-2) bears one chloro on each ring at the 4-positions . The 2,6-dichloro isomer uniquely concentrates both chloro substituents on a single pyridine ring, leaving the second ring entirely unsubstituted at the coupling site. This asymmetric distribution enables sequential, regioselective cross-coupling reactions: the two C–Cl bonds on one ring can be differentiated based on their electronic environment (2-position adjacent to nitrogen vs. 6-position), while the unsubstituted ring remains available for independent functionalization or coordination [1]. Symmetric dichloro-3,3'-bipyridine isomers lack this built-in orthogonal reactivity, as both rings bear identical substitution .

Organic synthesis Cross-coupling Stepwise functionalization Regioselective derivatization

Differential Reactivity of C–Cl Bonds: 2-Position vs. 6-Position in the 2,6-Dichloropyridyl Moiety

Within the 2,6-dichloropyridyl ring of 2,6-dichloro-3,3'-bipyridine, the two C–Cl bonds exhibit distinct reactivity profiles. The chlorine at the 2-position (ortho to the ring nitrogen) is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and the capacity of the nitrogen to stabilize the Meisenheimer intermediate [1]. The chlorine at the 6-position, while still ortho to nitrogen, experiences different electronic and steric influences. In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Stille), the 2-position C–Cl bond typically demonstrates higher reactivity than the 6-position C–Cl bond under identical conditions, enabling sequential coupling strategies [2]. This intra-ring differentiation is a class-level property of 2,6-dichloropyridine derivatives and is not available in 3,3'-bipyridine isomers bearing only a single chloro substituent per ring, such as 6-chloro-3,3'-bipyridine .

Cross-coupling Nucleophilic aromatic substitution Regioselectivity

Molecular Weight and Physicochemical Properties vs. Common Bipyridine Ligands

The physicochemical properties of 2,6-dichloro-3,3'-bipyridine (MW 225.07 g/mol, C₁₀H₆Cl₂N₂) differ materially from those of benchmark bipyridine ligands [1]. 2,2'-Bipyridine (MW 156.18 g/mol, C₁₀H₈N₂) is a symmetrical, nitrogen-rich chelator with a melting point of 70-73°C and good solubility in a range of organic solvents [2]. 4,4'-Bipyridine (MW 156.18 g/mol, C₁₀H₈N₂) is also symmetrical and exhibits a higher melting point (109-112°C) due to its extended rigid-rod structure [3]. In contrast, 2,6-dichloro-3,3'-bipyridine bears two chlorine substituents (combined ~31.5% of molecular mass), which increase molecular weight by 68.9 g/mol relative to the unsubstituted isomers and alter polarity, halogen bonding capacity, and chromatographic behavior [1]. These property differences have practical implications for synthetic workup, purification (e.g., recrystallization conditions), and downstream handling.

Physicochemical properties Formulation Purification

2,6-Dichloro-3,3'-bipyridine: Recommended Application Scenarios Based on Validated Differentiation Evidence


Synthesis of Unsymmetrical Terpyridine and Quaterpyridine Ligands via Stepwise Cross-Coupling

The asymmetric substitution pattern of 2,6-dichloro-3,3'-bipyridine—with two reactive C–Cl bonds on one ring and an unsubstituted pyridine on the other—makes it an ideal precursor for constructing unsymmetrical oligopyridine ligands. Sequential Suzuki-Miyaura or Negishi couplings can be performed on the 2,6-dichloropyridyl ring, exploiting the differential reactivity of the 2- and 6-position C–Cl bonds to introduce distinct substituents at each site [1]. Meanwhile, the intact 3'-pyridyl ring can serve as a coordination anchor or undergo separate functionalization. This stepwise approach enables the modular assembly of tailored terpyridine or quaterpyridine scaffolds with precise control over substitution pattern and electronic properties, a strategy not possible with symmetrically substituted dichloro-3,3'-bipyridine isomers [2].

Monodentate Pyridyl Ligand Precursor for Transition Metal Complexes Requiring Non-Chelating Nitrogen Donors

In coordination chemistry applications where bidentate chelation via 2,2'-bipyridine is undesirable—such as when a specific coordination geometry or open metal coordination site must be maintained—2,6-dichloro-3,3'-bipyridine provides a monodentate pyridyl donor. The 3,3'-bipyridine scaffold inherently prevents formation of a five-membered chelate ring, ensuring that the metal center binds only a single nitrogen atom from this ligand [3]. The two chloro substituents can be retained to modulate the electronic properties of the bound pyridine (via inductive electron withdrawal) or subsequently substituted to introduce additional donor groups, chromophores, or solubility-modifying moieties. This application scenario is relevant for preparing ruthenium, palladium, or iridium complexes where precise control over the primary coordination sphere is required for catalytic or photophysical performance [1].

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Requiring Directional Asymmetry

The rigid, linear geometry of the 3,3'-bipyridine core, combined with the asymmetric placement of reactive chloro substituents, positions 2,6-dichloro-3,3'-bipyridine as a valuable building block for porous framework materials. The 3,3'-linkage provides a defined vector between the two pyridine rings that differs from the chelating 2,2'-geometry or the strictly linear 4,4'-geometry [1]. The two C–Cl bonds on one ring serve as anchor points for covalent extension (e.g., via Sonogashira or Suzuki couplings) or for post-synthetic modification, while the unsubstituted pyridine nitrogen on the opposite ring remains available for metal coordination within a MOF node. This directional asymmetry enables the construction of heterobifunctional linkers that can participate in both covalent network formation and metal-node binding, a dual capability absent in symmetric bipyridine isomers [2].

Precursor for N-Oxide Organocatalysts and Chiral Bipyridine Derivatives

The 2,6-dichloro-3,3'-bipyridine scaffold can be oxidized to the corresponding N-oxide or N,N'-dioxide derivatives, which have established utility as Lewis base organocatalysts in asymmetric transformations including allylation of aldehydes and epoxide ring-opening [3]. The asymmetric substitution pattern of 2,6-dichloro-3,3'-bipyridine permits selective N-oxidation of either pyridine ring, enabling access to unsymmetrical N-oxide catalysts where the electronic and steric properties of each donor site can be independently tuned. Additionally, the chloro substituents provide handles for introducing chiral auxiliaries or stereodirecting groups via nucleophilic substitution or cross-coupling, creating a pathway to chiral bipyridine derivatives for enantioselective catalysis [2].

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